tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate: is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a methylcarbamate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia, or through the reaction of amido-nitriles with suitable reagents.
Introduction of the Chloro Group: The chloro substituent can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methylcarbamate Moiety: The methylcarbamate group can be introduced through the reaction of the imidazole intermediate with methyl isocyanate or through the use of tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-chloroimidazole, which share the imidazole core but differ in their substituents.
Pyridine Derivatives: Compounds like 2-chloropyridine and 4-methylpyridine, which share the pyridine core but differ in their substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
887147-22-0 |
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Molecular Formula |
C13H17ClN4O2 |
Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H17ClN4O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3 |
InChI Key |
OGQMCAIAAWDWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)Cl)N(C=N2)C |
Origin of Product |
United States |
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